3-Chloro-6-methylpyrazine-2-carbonitrile
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Description
3-Chloro-6-methylpyrazine-2-carbonitrile (3C6MPC) is an organic compound with a unique chemical structure. It is composed of a nitrogen atom and three carbon atoms, with a chlorine atom attached to one of the carbon atoms. 3C6MPC is a molecule that has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-Chloro-6-methylpyrazine-2-carbonitrile has been used in the synthesis of novel pyrazinamide derivatives . Pyrazinamide is a medication used to treat tuberculosis, and the development of new derivatives could potentially lead to more effective treatments .
- Methods of Application or Experimental Procedures: The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines was used to yield a series of fifteen 3-benzylaminopyrazine-2-carboxamides . This suggests that 3-Chloro-6-methylpyrazine-2-carbonitrile could potentially be used in a similar manner to synthesize new compounds.
- Results or Outcomes: Four of the compounds synthesized in the study showed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide . The best MIC (minimum inhibitory concentration) was 6 µM, displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide .
properties
IUPAC Name |
3-chloro-6-methylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOGIWQSAYUWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857429 |
Source
|
Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylpyrazine-2-carbonitrile | |
CAS RN |
1366181-81-8 |
Source
|
Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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